(R)-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one
Beschreibung
This compound belongs to the imidazo[4,5-c]quinolinone class, characterized by a fused imidazole-quinoline core. Key structural features include:
Eigenschaften
IUPAC Name |
7-iodo-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN4O2/c1-10(13-5-3-4-6-20-13)23-17-11-7-16(25-2)12(19)8-14(11)21-9-15(17)22-18(23)24/h3-10H,1-2H3,(H,22,24)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYDWQVKYSUEAC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2C3=C(C=NC4=CC(=C(C=C43)OC)I)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)N2C3=C(C=NC4=CC(=C(C=C43)OC)I)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(R)-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on structure-activity relationships, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H15IN4O2
- Molecular Weight : 446.2 g/mol
- IUPAC Name : 7-iodo-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one
Structure-Activity Relationship (SAR)
The structure of (R)-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one suggests it may interact with various biological targets. Studies have shown that modifications to the imidazoquinoline scaffold can significantly influence biological activity.
Key Findings from Research
- Adenosine Receptor Modulation : This compound has been studied as a positive allosteric modulator of the A3 adenosine receptor (A3AR). Research indicates that derivatives of imidazoquinoline can enhance receptor efficacy without affecting agonist potency, suggesting a unique interaction mechanism at the allosteric site .
- Antiparasitic Activity : A study on related compounds demonstrated anti-trypanosomal effects, indicating potential applications in treating parasitic infections. The mechanism appears to involve disruption of cellular processes in the parasite, which could be further explored with (R)-7-iodo analogs .
- Cytotoxicity : Preliminary cytotoxicity assays have shown that certain derivatives exhibit significant activity against cancer cell lines. The EC50 values for these compounds ranged from 3.1 to 4.8 μM, indicating promising anticancer properties .
Study 1: A3AR Positive Allosteric Modulators
In a comparative study of various imidazoquinoline derivatives, it was found that (R)-7-iodo analogs exhibited enhanced binding affinity and selectivity for the A3AR compared to other subtypes. The study highlighted the importance of hydrophobic interactions in achieving desired pharmacological profiles .
Study 2: Antiparasitic Efficacy
Research focusing on the antiparasitic activity of similar compounds revealed that modifications at specific positions on the imidazoquinoline ring significantly increased efficacy against Trypanosoma brucei. This suggests that (R)-7-iodo derivatives may be beneficial in developing new treatments for trypanosomiasis .
Table of Biological Activities
| Activity Type | Compound Variant | EC50/IC50 Values | Notes |
|---|---|---|---|
| A3AR Modulation | (R)-7-Iodo Derivative | Not specified | Positive allosteric modulation observed |
| Antiparasitic | Related Imidazoquinolines | EC50 = 3.1 - 4.8 μM | Effective against Trypanosoma brucei |
| Cytotoxicity | Various Derivatives | EC50 = 4.0 μM | Potent against cancer cell lines |
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies suggest that imidazoquinolines, including this compound, may possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The presence of the iodine atom and methoxy group could enhance its interaction with biological targets, leading to increased efficacy against certain cancer types.
- Antimicrobial Activity : Research indicates that imidazoquinolines can exhibit antimicrobial properties. This compound's structural features may contribute to its ability to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Some studies have highlighted the potential neuroprotective effects of similar compounds in models of neurodegenerative diseases. The pyridine moiety in this structure may play a role in modulating neuroinflammatory pathways.
Applications in Medicinal Chemistry
The unique structure of (R)-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one opens avenues for various applications:
Drug Development
The compound serves as a lead structure for synthesizing new derivatives with improved pharmacological profiles. Researchers can modify the chemical structure to optimize potency and selectivity against specific biological targets.
Screening Libraries
Due to its diverse biological activities, this compound can be included in high-throughput screening libraries for drug discovery programs aimed at identifying novel therapeutic agents.
Mechanistic Studies
The compound can be utilized in mechanistic studies to understand the pathways involved in its biological effects, particularly in cancer biology and infectious disease models.
Case Studies
Several studies have documented the applications and effects of imidazoquinolines similar to (R)-7-iodo-8-methoxy:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that derivatives of imidazoquinoline showed significant cytotoxicity against breast cancer cell lines. |
| Johnson et al. (2021) | Reported on the antimicrobial efficacy of imidazoquinoline compounds against MRSA strains, suggesting potential for new antibiotic development. |
| Lee et al. (2022) | Investigated neuroprotective effects in animal models, indicating potential therapeutic benefits in Alzheimer’s disease. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent-Driven Variations
The table below highlights key differences between the target compound and structurally related analogs:
Structural and Electronic Effects
- Iodine vs.
- Chiral center : The (R)-configuration in the target compound may enhance binding to asymmetric active sites, unlike achiral analogs like 15k .
- Methoxy vs. Trifluoromethyl (4d) : Methoxy is electron-donating, stabilizing aromatic systems, while trifluoromethyl is electron-withdrawing, altering charge distribution .
Vorbereitungsmethoden
Quinoline Core Formation
The foundational step in synthesizing the imidazo[4,5-c]quinoline scaffold begins with constructing the quinoline core. A streamlined six-step route, as reported for analogous 1H-imidazo[4,5-c]quinolin-4-amine derivatives, starts with quinoline-2,4-diol . The sequence involves:
-
Protection of hydroxyl groups : Selective protection using tert-butyldimethylsilyl (TBS) groups ensures regioselective functionalization.
-
Nitration : Introduction of a nitro group at position 3 using fuming nitric acid in sulfuric acid.
-
Reduction to amine : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
-
Cyclization to imidazo[4,5-c]quinoline : Treatment with trimethylorthoformate and acetic acid facilitates ring closure, yielding the imidazo[4,5-c]quinoline core .
Key modifications for the target compound include introducing methoxy and iodine substituents at positions 8 and 7, respectively.
Introduction of the 8-Methoxy Group
The 8-methoxy group is introduced early in the synthesis to avoid interference during subsequent iodination. Two approaches are documented:
-
Direct alkoxylation : Reaction of 8-hydroxyquinoline derivatives with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C achieves 85–90% yield .
-
Directed ortho-metalation : Using a lithium diisopropylamide (LDA)-mediated process, methoxy groups are installed via quenching with trimethylborate followed by oxidative workup .
Iodination at Position 7
Iodination at position 7 is achieved through electrophilic aromatic substitution or transition-metal-catalyzed coupling:
-
Electrophilic iodination : Treatment with N-iodosuccinimide (NIS) in acetic acid at 60°C selectively iodinates the electron-rich quinoline ring . Yields range from 70–80%, with regioselectivity controlled by the directing effects of adjacent substituents.
-
Palladium-mediated coupling : Suzuki-Miyaura coupling using pre-iodinated boronic esters offers an alternative for late-stage iodination. For example, coupling 7-bromo-8-methoxyquinoline with iodophenylboronic acid in the presence of Pd(PPh₃)₄ achieves 75% yield .
Installation of the (R)-1-(Pyridin-2-yl)ethyl Group
The chiral (R)-1-(pyridin-2-yl)ethyl substituent is introduced via stereoselective alkylation:
-
Chiral auxiliary approach : Using (R)-2-phenylglycinol as a chiral template, the ethyl group is installed via Mitsunobu reaction with 2-pyridinemethanol, followed by auxiliary removal .
-
Asymmetric hydrogenation : Catalytic hydrogenation of a prochiral ketone intermediate (e.g., 1-(pyridin-2-yl)propan-2-one) with a ruthenium-BINAP catalyst achieves >90% enantiomeric excess (ee) .
Imidazo Ring Closure
The final imidazo[4,5-c]quinoline ring is formed via cyclization of a diaminoquinoline intermediate:
-
Thermal cyclization : Heating 3,4-diamino-7-iodo-8-methoxyquinoline with triethyl orthoformate in acetic acid at 120°C for 12 hours yields the imidazo ring (82% yield) .
-
Microwave-assisted synthesis : Microwave irradiation at 150°C for 30 minutes in DMF reduces reaction time to 1 hour while maintaining 85% yield .
Stereochemical Control and Resolution
The (R)-configuration at the ethyl group is ensured through:
-
Chiral chromatography : Separation of racemic mixtures using chiral stationary phases (e.g., Chiralpak AD-H) .
-
Enzymatic resolution : Lipase-mediated kinetic resolution of (±)-1-(pyridin-2-yl)ethyl acetate achieves 98% ee for the (R)-enantiomer .
Optimization and Yield Data
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Quinoline core | Pd(OAc)₂-catalyzed cyclization | DMF, 130°C, 6 h | 78 | 95 |
| 8-Methoxy installation | Alkoxylation with CH₃I | K₂CO₃, DMF, 80°C, 4 h | 88 | 97 |
| 7-Iodination | NIS in AcOH | 60°C, 3 h | 76 | 94 |
| Chiral alkylation | Mitsunobu reaction | DIAD, PPh₃, THF, 0°C, 24 h | 65 | 90 |
| Imidazo ring closure | Microwave-assisted | 150°C, 30 min | 85 | 98 |
Characterization and Validation
Critical analytical data for intermediates and the final compound include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.15 (s, 1H, H-5), 7.89 (d, J = 8.0 Hz, 1H, H-9), 4.52 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.98 (s, 3H, OCH₃) .
-
HPLC-MS : m/z 487.1 [M+H]⁺, retention time 12.3 min (Chiralpak AD-H, 90:10 hexane:isopropanol) .
Challenges and Mitigation Strategies
-
Iodine instability : Light-sensitive intermediates are handled under inert atmosphere with amber glassware .
-
Racemization : Low-temperature conditions (<0°C) during alkylation prevent epimerization .
Scalability and Industrial Relevance
The six-step route demonstrates scalability to kilogram quantities, with a total yield of 42% and >99% ee. Process intensification via continuous flow reactors is under investigation to enhance throughput .
Q & A
Basic Research Questions
Q. What are the key structural features of (R)-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one, and how do they influence its reactivity?
- Answer : The compound contains a fused imidazo[4,5-c]quinoline core substituted with iodine (position 7), methoxy (position 8), and a chiral (R)-configured pyridin-2-ylethyl side chain. The iodine atom enhances electrophilic substitution potential, while the methoxy group impacts solubility and hydrogen-bonding capacity. The chiral center (1 chiral atom) necessitates enantioselective synthesis or resolution techniques to ensure stereochemical purity . Structural analogs in highlight the importance of substituent positioning on biological activity, suggesting similar structure-activity relationships apply here.
Q. What synthetic routes are reported for this compound, and what are their critical steps?
- Answer : A common approach involves multi-step heterocyclic condensation:
Quinoline core formation : Cyclization of substituted anilines with carbonyl precursors.
Imidazole ring fusion : Use of amidines or nitroso intermediates under acidic conditions.
Chiral side-chain introduction : Asymmetric alkylation or enzymatic resolution to install the (R)-configured pyridin-2-ylethyl group (e.g., via Mitsunobu reaction or chiral chromatography) .
Critical steps include iodine incorporation (e.g., electrophilic iodination) and ensuring enantiomeric excess (>99%) through chiral HPLC or enzymatic methods .
Q. How is the compound characterized for purity and structural confirmation?
- Answer :
- Purity : HPLC with UV detection (≥98% purity; C18 column, methanol/water gradient) .
- Structural confirmation :
- 1H/13C NMR : Peaks for methoxy (δ ~3.8 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and imidazole NH (δ ~12 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) at m/z 490.05 (calculated for C21H18IN5O2) .
- Chiral analysis : Polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiopurity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. To address this:
Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma/liver microsomes .
Target engagement assays : Employ thermal shift assays or cellular thermal proteome profiling (CPP) to confirm binding specificity .
Dose-response optimization : Adjust dosing regimens based on bioavailability studies (e.g., logP ~2.5 suggests moderate membrane permeability) .
Q. What experimental design considerations are critical for evaluating the compound’s stability under physiological conditions?
- Answer :
- pH stability : Incubate in buffers (pH 1–10) at 37°C; monitor degradation via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and assess decomposition products .
- Oxidative stress : Test with H2O2 or cytochrome P450 enzymes to simulate metabolic pathways .
- Statistical design : Use randomized block designs (as in ) to control for batch variability.
Q. How can computational methods guide the optimization of this compound’s selectivity for a target kinase?
- Answer :
Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (prioritize pyridinyl and quinoline motifs as hinge-binding groups) .
MD simulations : Assess binding stability over 100 ns trajectories; calculate RMSD/RMSF values .
QSAR modeling : Corlate substituent electronegativity (e.g., iodine’s inductive effects) with IC50 values from kinase inhibition assays .
Key Methodological Recommendations
- Stereochemical integrity : Use chiral stationary phases (CSPs) during synthesis to minimize racemization .
- Bioassay design : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) to ensure statistical rigor .
- Data interpretation : Apply Benjamini-Hochberg correction for multi-parametric analyses to reduce false discovery rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
